
7,8,9-Tri-tert-butyltetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9-Tri-tert-butyltetracene-5,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with three tert-butyl groups attached to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9-Tri-tert-butyltetracene-5,12-dione typically involves the introduction of tert-butyl groups to the tetracene backbone. One common method involves the Friedel-Crafts alkylation of tetracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9-Tri-tert-butyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of functionalized tetracene derivatives.
Aplicaciones Científicas De Investigación
7,8,9-Tri-tert-butyltetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 7,8,9-Tri-tert-butyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,4-Di-tert-butylphenol
Uniqueness
7,8,9-Tri-tert-butyltetracene-5,12-dione is unique due to its specific substitution pattern on the tetracene backbone. The presence of three tert-butyl groups provides steric hindrance, affecting its reactivity and stability. This makes it distinct from other similar compounds, which may have different substitution patterns and properties.
Propiedades
Número CAS |
139373-58-3 |
|---|---|
Fórmula molecular |
C30H34O2 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
7,8,9-tritert-butyltetracene-5,12-dione |
InChI |
InChI=1S/C30H34O2/c1-28(2,3)23-15-17-14-21-22(27(32)19-13-11-10-12-18(19)26(21)31)16-20(17)24(29(4,5)6)25(23)30(7,8)9/h10-16H,1-9H3 |
Clave InChI |
IEHKQWDWFUKPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC3=C(C=C2C(=C1C(C)(C)C)C(C)(C)C)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
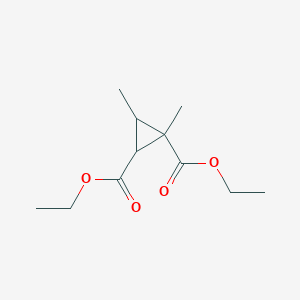
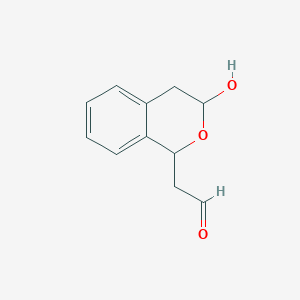
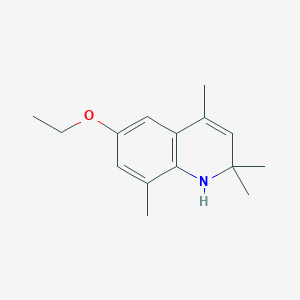
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
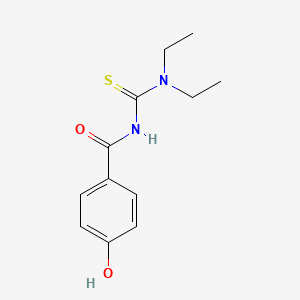
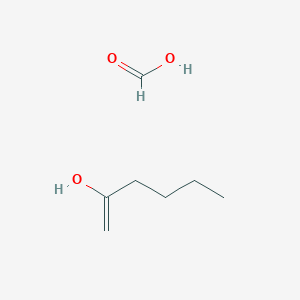
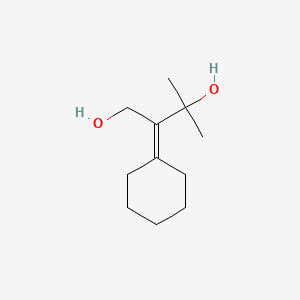

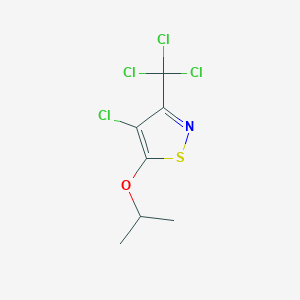
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
